5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate
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Overview
Description
nPOC-POC Tenofovir Fumarate (Mixture of Diastereomers) is a compound with the molecular formula C19H30N5O10P . C4H4O4 and a molecular weight of 635.51 g/mol . It is a derivative of Tenofovir, an antiviral medication used primarily in the treatment of HIV and Hepatitis B infections . The compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .
Preparation Methods
The synthesis of nPOC-POC Tenofovir Fumarate involves several steps, including the protection of functional groups, phosphorylation, and esterification . The synthetic route typically starts with the protection of the hydroxyl groups of Tenofovir, followed by phosphorylation to introduce the phosphate group . The final step involves esterification with fumaric acid to form the fumarate salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
nPOC-POC Tenofovir Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
nPOC-POC Tenofovir Fumarate has several scientific research applications:
Mechanism of Action
nPOC-POC Tenofovir Fumarate exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme essential for the replication of HIV and Hepatitis B viruses . The compound is a nucleotide analog that mimics the natural substrates of the enzyme, leading to the termination of viral DNA synthesis . The molecular targets include the active site of reverse transcriptase, where the compound binds and prevents the incorporation of natural nucleotides into the growing viral DNA chain .
Comparison with Similar Compounds
nPOC-POC Tenofovir Fumarate is compared with other Tenofovir derivatives such as Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide . While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic properties and clinical applications . For example, Tenofovir Alafenamide has improved renal and bone safety profiles compared to Tenofovir Disoproxil Fumarate . The unique aspect of nPOC-POC Tenofovir Fumarate is its mixture of diastereomers, which may offer distinct pharmacological advantages .
Similar compounds include:
- Tenofovir Disoproxil Fumarate
- Tenofovir Alafenamide
- Tenofovir
Properties
Molecular Formula |
C23H34N5O14P |
---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H30N5O10P.C4H4O4/c1-5-6-28-18(25)29-10-32-35(27,33-11-30-19(26)34-13(2)3)12-31-14(4)7-24-9-23-15-16(20)21-8-22-17(15)24;5-3(6)1-2-4(7)8/h8-9,13-14H,5-7,10-12H2,1-4H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,35?;/m1./s1 |
InChI Key |
ZJLFPIUOTIKLTD-DHEZJNLBSA-N |
Isomeric SMILES |
CCCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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